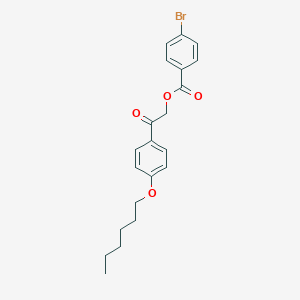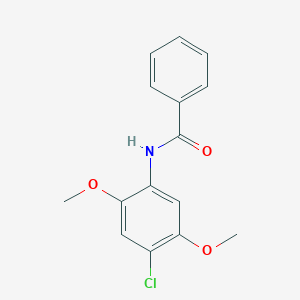
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one, also known as ANMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANMF is a heterocyclic compound that contains a furan ring and an aniline group. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of enzymes or receptors. For example, this compound has been reported to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been reported to possess various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been reported to possess anti-inflammatory and antifungal activities. In vivo studies have shown that this compound can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. This compound is also soluble in various solvents, making it easy to handle in lab experiments. However, this compound has some limitations. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, this compound may have some toxic effects, which need to be further investigated.
Direcciones Futuras
There are several future directions for the research on (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one. One direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds for various applications. Another direction is to investigate the mechanism of action of this compound and its derivatives in more detail to understand their biological activity. Additionally, the potential applications of this compound in other fields, such as catalysis and optoelectronics, can also be explored.
Métodos De Síntesis
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one can be synthesized using various methods, including the Gewald reaction, the Knoevenagel condensation, and the Hantzsch reaction. The Gewald reaction involves the reaction of an aldehyde or ketone with a thioamide and a cyanoacetate in the presence of a base. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a malononitrile in the presence of a base. The Hantzsch reaction involves the reaction of an aldehyde or ketone with a β-ketoester and an amine in the presence of a base. The synthesis of this compound using the Gewald reaction has been reported to be the most efficient method.
Aplicaciones Científicas De Investigación
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has shown potential applications in various scientific research areas, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been reported to possess antitumor, anti-inflammatory, and antifungal activities. This compound has also been investigated as a potential inhibitor of protein tyrosine phosphatase 1B, which is a therapeutic target for the treatment of type 2 diabetes. In material science, this compound has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and liquid crystals. In organic synthesis, this compound has been used as a starting material for the synthesis of various heterocyclic compounds.
Propiedades
Fórmula molecular |
C17H13NO2 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one |
InChI |
InChI=1S/C17H13NO2/c19-17-14(12-18-15-9-5-2-6-10-15)11-16(20-17)13-7-3-1-4-8-13/h1-12,18H/b14-12- |
Clave InChI |
HGJUAFMVRHIRBB-OWBHPGMISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C/C(=C/NC3=CC=CC=C3)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=CC(=CNC3=CC=CC=C3)C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CNC3=CC=CC=C3)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid](/img/structure/B274026.png)










